molecular formula C16H12O5 B1671905 Glycitein CAS No. 40957-83-3

Glycitein

Cat. No. B1671905
CAS RN: 40957-83-3
M. Wt: 284.26 g/mol
InChI Key: DXYUAIFZCFRPTH-UHFFFAOYSA-N
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Description

Glycitein is an O-methylated isoflavone which accounts for 5-10% of the total isoflavones in soy food products . It is a phytoestrogen with weak estrogenic activity, comparable to that of the other soy isoflavones . Glycitein can be transformed from Glycitin (glycitein 7-O-glucoside) by human intestinal flora .


Synthesis Analysis

The synthesis of Glycitein involves a set of enzymes within the phenylpropanoid pathway . A study identified two genes responsible for glycitein biosynthesis from two mutant lines . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .


Molecular Structure Analysis

The molecular structure of Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The sdf files of the small molecule structure of glycitein can be downloaded from the PubChem Organic Small Molecule Biological Dynamic Database .


Chemical Reactions Analysis

Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .


Physical And Chemical Properties Analysis

Glycitein has a molecular weight of 284.26 and a CAS No. of 40957-83-3 . It is stored at -20°C in powder form .

Scientific Research Applications

Medical Research: Cancer Treatment

Glycitein has been studied for its potential in treating various types of cancer, including colon cancer. Research based on network pharmacology and molecular docking has identified glycitein as a promising compound that could reverse the pathological functions of colon cancer. It targets specific genes and pathways, such as the mitogen-activated protein kinase signaling pathway, which are crucial in the proliferation of cancer cells .

Nutritional Science: Health Benefits

In the realm of nutrition, glycitein is recognized for its positive effects on human health. As a soy isoflavone, it’s considered to have functional benefits, including the potential to improve cardiovascular health and possibly prevent chronic diseases like osteoporosis and certain cancers .

Pharmacology: Depression and Comorbidities

Studies in pharmacology have explored glycitein’s role in preventing depression and associated comorbidities. It modulates biochemical markers such as lipid peroxidation and TNF-α levels, suggesting its potential as a therapeutic agent in managing mental health conditions .

Agriculture: Crop Improvement

Glycitein’s role in agriculture is linked to its presence in soybeans, where it contributes to the plant’s interactions with microbes. Understanding the genes responsible for glycitein synthesis in soybean seeds can lead to crop breeding and improvement strategies, enhancing the nutritional and health benefits of soy-based foods .

Environmental Science: Ecosystem Interactions

In environmental science, glycitein’s impact is studied through its presence in plant rhizospheres and its interactions with soil microorganisms. This research is crucial for sustainable agriculture and the development of crops that can better withstand environmental stresses .

Material Science: Bioactive Compound Synthesis

Lastly, in material science, glycitein is significant for its role in the synthesis of bioactive compounds. Its properties are leveraged in creating materials with specific biological functions, which can be crucial in the development of new pharmaceuticals and therapeutic agents .

Safety And Hazards

Glycitein is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Glycitein has shown potential in managing depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress . Sensory testing using processed products made from soybean seeds defective in glycitein isoflavones will be necessary to evaluate whether the absence of glycitein has a positive effect on the taste of processed foods such as soymilk, tofu, or natto .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUAIFZCFRPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193960
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycitein

CAS RN

40957-83-3
Record name Glycitein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40957-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycitein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCITEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A dried aglucone isoflavone material weighing 7.3 g and containing 49% genistein, 19% daidzein, and 4% glycitein is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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